molecular formula C16H15NO3 B4953942 (2E)-3-[(3-hydroxyphenyl)amino]-1-(4-methoxyphenyl)prop-2-en-1-one

(2E)-3-[(3-hydroxyphenyl)amino]-1-(4-methoxyphenyl)prop-2-en-1-one

Cat. No.: B4953942
M. Wt: 269.29 g/mol
InChI Key: BAOHRPVXMAWUPP-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-[(3-hydroxyphenyl)amino]-1-(4-methoxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of a hydroxy group on one phenyl ring and a methoxy group on the other, connected by a propenone bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[(3-hydroxyphenyl)amino]-1-(4-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-hydroxyacetophenone and 4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group on the phenyl ring can undergo oxidation to form a quinone derivative.

    Reduction: The carbonyl group in the propenone bridge can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Chemistry

This compound can be used as a starting material for the synthesis of various biologically active molecules. Its unique structure allows for modifications that can lead to new compounds with potential pharmaceutical applications.

Biology

In biological research, chalcones are studied for their anti-inflammatory, antioxidant, and anticancer properties. This compound could be investigated for similar activities.

Medicine

Industry

In the industrial sector, chalcones and their derivatives are used in the production of dyes, pigments, and as intermediates in organic synthesis.

Mechanism of Action

The mechanism of action of (2E)-3-[(3-hydroxyphenyl)amino]-1-(4-methoxyphenyl)prop-2-en-1-one would depend on its specific biological activity. Generally, chalcones exert their effects by interacting with various molecular targets such as enzymes, receptors, and signaling pathways. For example, they can inhibit enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-1-(4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
  • (2E)-1-(3,4-dihydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
  • (2E)-1-(4-hydroxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one

Uniqueness

The uniqueness of (2E)-3-[(3-hydroxyphenyl)amino]-1-(4-methoxyphenyl)prop-2-en-1-one lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity

Properties

IUPAC Name

(E)-3-(3-hydroxyanilino)-1-(4-methoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-20-15-7-5-12(6-8-15)16(19)9-10-17-13-3-2-4-14(18)11-13/h2-11,17-18H,1H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAOHRPVXMAWUPP-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=CNC2=CC(=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)/C=C/NC2=CC(=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.